N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these interactions and their effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.
This compound: is compared with compounds like pyrazolopyrimidine analogs, which may have different substituents or functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C18H14F2N6O |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H14F2N6O/c1-10-12(9-22-25(10)2)16-5-6-21-17-8-15(24-26(16)17)18(27)23-14-7-11(19)3-4-13(14)20/h3-9H,1-2H3,(H,23,27) |
InChI Key |
QCIRSTNHRDFDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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